

FAM-CSKtide for Studying Tyrosine Kinase Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FAM-CSKtide**

Cat. No.: **B12397156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of **FAM-CSKtide**, a fluorescently labeled peptide substrate, for the characterization of tyrosine kinase activity. It is designed to furnish researchers, scientists, and drug development professionals with the essential theoretical and practical knowledge to employ this tool in kinase function studies and inhibitor screening.

Introduction to FAM-CSKtide and Tyrosine Kinase Assays

Protein tyrosine kinases (PTKs) are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is frequently implicated in diseases such as cancer, making them prime targets for therapeutic intervention. The study of PTK activity and the screening for their inhibitors are therefore fundamental aspects of biomedical research and drug discovery.

FAM-CSKtide is a valuable tool in this endeavor. It is a synthetic peptide containing a tyrosine residue that can be phosphorylated by PTKs. The peptide is labeled with 5-carboxyfluorescein (FAM), a fluorescent dye with excitation and emission maxima of approximately 494 nm and 521 nm, respectively. This fluorescent labeling allows for the continuous monitoring of kinase activity in a non-radioactive manner. A commonly used generic peptide substrate for tyrosine kinases that is commercially available with a 5-FAM label has the sequence

KVEKIGEGTYGVVYK. While specific data for a product explicitly named "**FAM-CSKtide**" is not widely published, the principles and applications outlined in this guide are based on the use of such well-characterized fluorescent peptide substrates.

Fluorescence Polarization (FP) is a common detection method used with FAM-labeled peptide substrates. FP is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon phosphorylation by a kinase and subsequent binding to a larger molecule, such as an anti-phosphotyrosine antibody, the rotational motion of the fluorescent peptide is significantly slowed. This results in a higher degree of polarization of the emitted light. The change in fluorescence polarization is directly proportional to the amount of phosphorylated peptide, thus providing a measure of kinase activity.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing fluorescent peptide substrates for tyrosine kinase assays.

Table 1: Kinetic Parameters of a Tyrosine Kinase with a Peptide Substrate

This table presents kinetic parameters for the phosphorylation of a peptide substrate by a tyrosine kinase. The data is derived from a study on pp60c-src kinase activity using the peptide substrate angiotensin I. While not FAM-labeled, this data provides a representative example of the kinetic constants that can be determined.

Parameter	Value	Kinase	Peptide Substrate	Reference
Km for ATP	16 ± 3 µM	pp60c-src	Angiotensin I	[1]
Km for Peptide	6.8 ± 2.6 mM	pp60c-src	Angiotensin I	[1]
Vmax	7-15 fold higher than fibroblast pp60c-src	pp60c-src (Neuroblastoma)	Angiotensin I	[1]

Table 2: IC50 Values of Tyrosine Kinase Inhibitors Determined Using Fluorescent Kinase Assays

This table provides a compilation of half-maximal inhibitory concentration (IC50) values for several well-known tyrosine kinase inhibitors against c-Src. These values were determined using various in vitro kinase assays, many of which employ principles similar to those of fluorescent peptide-based assays.

Inhibitor	IC50 (nM)	Target Kinase	Assay Type	Reference(s)
Dasatinib	<1	c-Src	Cell-free assay	[2]
Bosutinib	1.2	c-Src	Cell-free assay	[3][4][5]
Saracatinib (AZD0530)	2.7	c-Src	Cell-free assay	[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **FAM-CSKtide** for the study of tyrosine kinase function.

Tyrosine Kinase Activity Assay Using Fluorescence Polarization

This protocol describes a method to measure the enzymatic activity of a tyrosine kinase using a FAM-labeled peptide substrate and a fluorescence polarization readout.[8]

Materials:

- Tyrosine Kinase (e.g., recombinant c-Src)
- **FAM-CSKtide** (or a similar FAM-labeled tyrosine kinase substrate peptide)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP

- Anti-phosphotyrosine Antibody (e.g., PY54)
- Stop Solution (e.g., 100 mM EDTA)
- 384-well black, low-volume microplate
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of the tyrosine kinase in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
 - Prepare a stock solution of **FAM-CSKtide** in kinase assay buffer. The final concentration in the assay should be at or below the K_m for the kinase.
 - Prepare a stock solution of ATP in kinase assay buffer. The final concentration should be at or near the K_m for the kinase.
 - Prepare a stock solution of the anti-phosphotyrosine antibody in kinase assay buffer. The optimal concentration needs to be determined to maximize the assay window.
- Set up the Kinase Reaction:
 - In a 384-well plate, add the following to each well:
 - Kinase Assay Buffer
 - Tyrosine Kinase solution
 - **FAM-CSKtide** solution
 - Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes to allow for temperature equilibration.
- Initiate the Reaction:

- Add the ATP solution to each well to start the kinase reaction.
- Incubate the plate at the optimal temperature for a predetermined time (e.g., 60 minutes).
The reaction time should be within the linear range of the assay.
- Stop the Reaction and Add Antibody:
 - Add Stop Solution to each well to terminate the kinase reaction.
 - Add the anti-phosphotyrosine antibody solution to each well.
 - Incubate at room temperature for at least 30 minutes to allow for the binding of the antibody to the phosphorylated peptide.
- Measure Fluorescence Polarization:
 - Read the plate on a plate reader equipped with appropriate filters for FAM fluorescence (Excitation: ~485 nm, Emission: ~535 nm) and polarization capabilities.
 - Calculate the change in millipolarization units (mP) between reactions with and without kinase activity.

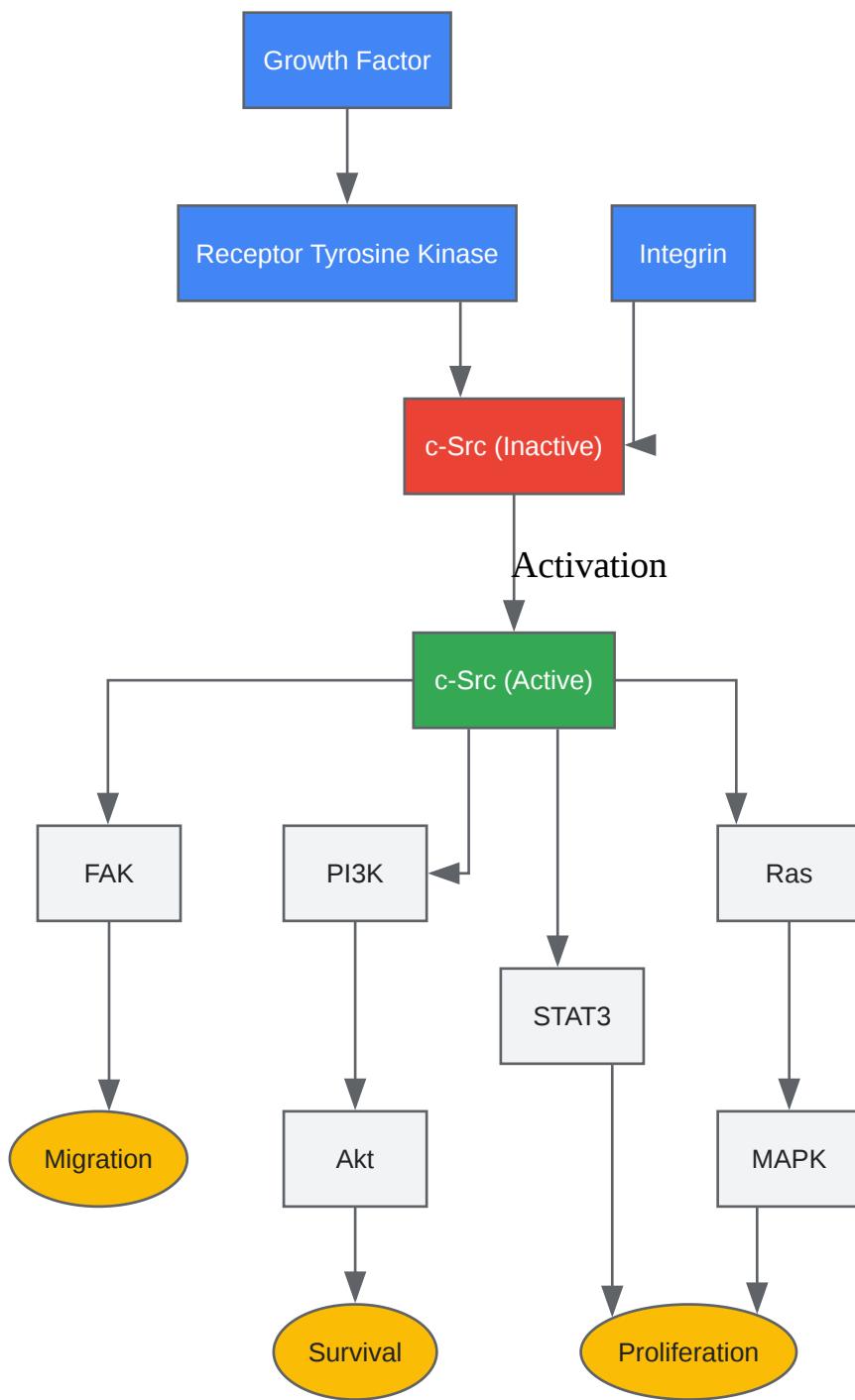
Determination of Inhibitor IC50 Values

This protocol outlines the procedure for determining the potency of a tyrosine kinase inhibitor by measuring its effect on kinase activity in a competitive assay format.[9]

Materials:

- All materials from the Tyrosine Kinase Activity Assay protocol.
- Tyrosine Kinase Inhibitor of interest (e.g., Dasatinib, Bosutinib, Saracatinib)
- DMSO (for dissolving inhibitors)

Procedure:

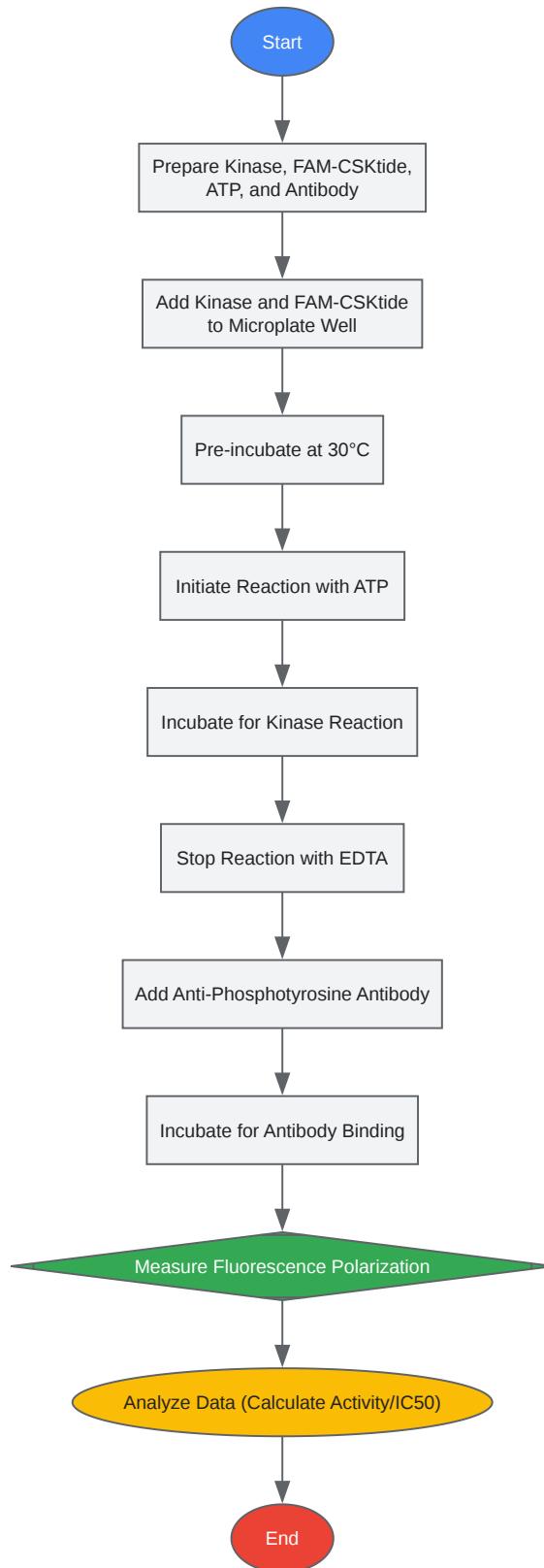

- Prepare Inhibitor Dilutions:

- Prepare a stock solution of the inhibitor in DMSO.
- Perform a serial dilution of the inhibitor stock solution in kinase assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is constant and low (typically $\leq 1\%$) to avoid effects on enzyme activity.
- Set up the Assay:
 - In a 384-well plate, add the following to each well:
 - Kinase Assay Buffer
 - Tyrosine Kinase solution
 - Inhibitor solution at various concentrations (or DMSO for control wells).
 - Mix gently and pre-incubate the kinase with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
- Initiate and Run the Kinase Reaction:
 - Add a mixture of **FAM-CSKtide** and ATP to each well to start the reaction.
 - Incubate and stop the reaction as described in the Tyrosine Kinase Activity Assay protocol.
- Antibody Addition and Measurement:
 - Add the anti-phosphotyrosine antibody and incubate as previously described.
 - Measure the fluorescence polarization.
- Data Analysis:
 - Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving the non-receptor tyrosine kinase, c-Src. Activation of c-Src by upstream signals, such as growth factor receptors or integrins, leads to the phosphorylation of downstream substrates, initiating signaling cascades that regulate cellular processes like proliferation, survival, and migration.

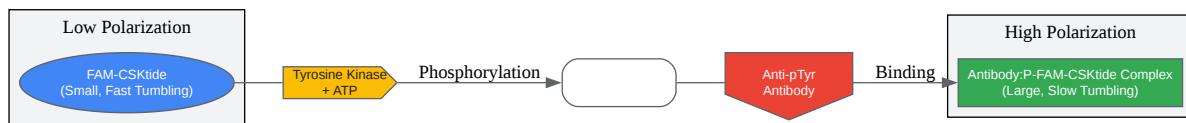


[Click to download full resolution via product page](#)

Caption: Simplified c-Src signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in a fluorescence polarization-based tyrosine kinase assay using **FAM-CSKtide**.



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescence polarization kinase assay.

Logical Relationship Diagram

This diagram illustrates the principle of the fluorescence polarization assay. The phosphorylation of the small, rapidly tumbling **FAM-CSKtide** by a tyrosine kinase allows it to be bound by a large anti-phosphotyrosine antibody, resulting in a larger complex with slower rotation and consequently, an increase in fluorescence polarization.

[Click to download full resolution via product page](#)

Caption: Principle of fluorescence polarization kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vmax. activation of pp60c-src tyrosine kinase from neuroblastoma neuro-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FAM-CSKtide for Studying Tyrosine Kinase Function: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397156#fam-csktide-for-studying-tyrosine-kinase-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com